molecular formula C11H16O B1294814 4-tert-Butylanisole CAS No. 5396-38-3

4-tert-Butylanisole

Cat. No. B1294814
CAS RN: 5396-38-3
M. Wt: 164.24 g/mol
InChI Key: MCUPBIBNSTXCPQ-UHFFFAOYSA-N
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Description

4-tert-Butylanisole, also known as 4-Methoxy-tert-butylbenzene, is a clear colorless to slightly yellow liquid . It has a linear formula of (CH3)3CC6H4OCH3 . The CAS Number is 5396-38-3 and the molecular weight is 164.24 .


Molecular Structure Analysis

The molecular structure of 4-tert-Butylanisole is represented by the linear formula (CH3)3CC6H4OCH3 . The SMILES string representation is COc1ccc(cc1)C©©C .


Chemical Reactions Analysis

4-tert-Butylanisole is used as a reactant in nucleophilic substitution of para-substituted phenol ethers in the presence of a hypervalent iodine compound . More detailed information about its chemical reactions is not available in the retrieved sources.


Physical And Chemical Properties Analysis

4-tert-Butylanisole has a refractive index of n20/D 1.503 (lit.) and a density of 0.938 g/mL at 25 °C (lit.) . It has a melting point of 18 °C and a boiling point of 222 °C . The flash point is 94 °C .

Scientific Research Applications

Application

4-tert-Butylanisole is used in a synergistic Brønsted/Lewis acid catalyzed aromatic alkylation . This process involves the use of environmentally benign, readily accessible protic acid and iron to promote site-selective tert-butylation of electron-rich arenes .

Method

The transformation inspired the development of a synergistic Brønsted/Lewis acid catalyzed aromatic alkylation that fills a gap in the Friedel–Crafts reaction literature by employing unactivated tertiary alcohols as alkylating agents, leading to new quaternary carbon centers . The Lewis acid serves a role in enhancing the acidity of the Brønsted acid .

Results

Anisole is converted to 4-tert-butylanisole (4ma) in 73% yield . 2,4-Dialkylation occurs with bromopropyl phenyl ether to afford trisubstituted arene 4naa in 48% yield, with no monoalkylation product observed .

2. Synthesis of Aryl Acetates

Application

4-tert-Butylanisole is used in the synthesis of aryl acetates from the carbonylation of aryl methyl ethers . This process involves the conversion of ethers, which is interesting because the synthesis of many valuable compounds involves this conversion .

Method

The specific method of application or experimental procedures for this process are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

3. tert-Butylation of Aromatic Hydrocarbons

Application

4-tert-Butylanisole is used in the tert-butylation of aromatic hydrocarbons with tert-butyl chloride in the presence of AlCl3-tert-butylanisole . This process is interesting because it possesses higher substrate selectivity than any of the previously known tert-butylation .

Method

The method involves a mixture of benzene (or alkylbenzene) and tert-butylanisole to which an appropriate amount of AlCl3 is dissolved, and tert-butyl chloride is added all at once with stirring .

Results

Neither isomerization of the products nor transalkylation of the substrate with the products was observed when the molar ratio of tert-butylanisole to AlCl3 was more than two .

4. Synthesis of Aryl Acetates

Application

4-tert-Butylanisole is used in the synthesis of aryl acetates from the carbonylation of aryl methyl ethers . This process involves the conversion of ethers, which is interesting because the synthesis of many valuable compounds involves this conversion .

Method

The specific method of application or experimental procedures for this process are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

5. Synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine

Application

4-tert-Butylanisole is used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine . This compound is a new triphenylamine-containing diamine monomer .

Method

4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent of toluene in the condition of heating .

Results

The results or outcomes obtained from this application are not provided in the source .

Safety And Hazards

4-tert-Butylanisole is classified as a combustible liquid . It is advised to avoid contact with skin and eyes, and to avoid breathing its mist/vapors/spray . In case of accidental release, it is recommended to ensure adequate ventilation and use personal protective equipment as required .

properties

IUPAC Name

1-tert-butyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUPBIBNSTXCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063833
Record name Benzene, 1-(1,1-dimethylethyl)-4-methoxy-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylanisole

CAS RN

5396-38-3
Record name 4-tert-Butylanisole
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Record name p-tert-Butylanisole
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Record name 4-tert-Butylanisole
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Record name Benzene, 1-(1,1-dimethylethyl)-4-methoxy-
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Record name Benzene, 1-(1,1-dimethylethyl)-4-methoxy-
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Record name P-TERT-BUTYLANISOLE
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Synthesis routes and methods I

Procedure details

More specifically, the process for producing N-sec-butyl-4-tert-butyl-2,6-dinitroaniline comprises reacting 4-tert-butylphenol with dimethyl sulfate to produce 4-tert-butylanisole. The 4-tert-butylanisole is then reacted with nitrating agent to produce 2,6-dinitro-4-tert-butylanisole. The 2,6-dinitro-4-tert-butylanisole is then reacted with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline.
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Synthesis routes and methods II

Procedure details

To 15.0 g of 4-tert-butylphenol dissolved in 100 ml of acetone were added 37.5 ml of methyl iodide and 83.0 g of potassium carbonate and heated at reflux for 20 hours. The reaction mixture was filtered and the filtrate was concentrated at reduced pressure. Diethyl ether was added to the residue to remove the insoluble matters by the filtration and the filtrate was concentrated at reduced pressure. The residue was purified by vacuum distillation to give 15.5 g of the title compound having the following physical properties.
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Synthesis routes and methods III

Procedure details

In accordance with a more specific aspect of the present invention, a process is provided for producing N-sec-butyl-4-tert-butyl-2,6-dinitroaniline. The process may be broadly described as: (1) reacting 4-tert-butylphenol with dimethyl sulfate to produce 4-tert-butylanisole (a methylation reaction); (2) reacting the 4-tert-butylanisole with nitric acid, a reacting the 4-tert-butylanisole with nitric acid, a mixture of nitric acid and sulfuric acid or a mixture of nitric acid, sulfuric acid and oleum to produce 2,6-dinitro-4-tert-butylanisole (a nitration reaction); and (3) reacting the 2,6-dinitro-4-tert-butylanisole with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline (an amination reaction).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
MIJ Polson, PJ Steel - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) N,N,N′-Triacetyl-2,6-diamino-4-tert-butylanisole … N,N,N′-Triacetyl-2,6-diamino-4-tert-butylanisole … The title compound was prepared by refluxing the free base (2,6-diamino-4-tert-butylanisole …
Number of citations: 2 scripts.iucr.org
B Sharma, X Feng, K Tazoe… - Journal of Chemical …, 2011 - journals.sagepub.com
… -isocyano-2-(tolylsulfonyl)-ethyl]-4-tert-butylanisole 2 under the same reaction conditions to … bis[2-isocyano-2-(tolylsulfonyl)ethyl]-4-tert-butylanisole 2 with 2,6-bis(bromo-methyl)pyridine …
Number of citations: 5 journals.sagepub.com
VJ Hesler, BW Skelton, AH White, DH Brown… - Journal of Inclusion …, 2015 - Springer
… Bis(bromomethylation) of 4-tert-butylanisole was best performed at temperatures below 60 C—at higher temperatures, the reaction mixture darkened and the yield of the bis(…
Number of citations: 3 link.springer.com
GD Yadav, PK Goel, AV Joshi - Green Chemistry, 2001 - pubs.rsc.org
… Similarly the alkylation of anisole to yield 4-tert-butylanisole has been carried out in presence of ZrCl 4 10 and trifluoroacetic acid. The alkylation of anisole and phenol was carried out …
Number of citations: 65 pubs.rsc.org
K Tazoe, X Feng, B Sharma… - Canadian Journal of …, 2012 - cdnsciencepub.com
… The starting compound (2,6-bis(bromomethyl)-4tert-butylanisole) was easily prepared by … of 2,6-bis(bromomethyl)-4-tert-butylanisole with TosMIC as a mixture of two isomers, ie, …
Number of citations: 8 cdnsciencepub.com
JD Spence, AE Raymond, DE Norton - Tetrahedron letters, 2003 - Elsevier
… 2) along with a minor amount of 2-amino-4-tert-butylanisole (<10%). The hydroxylamine was … hydroxylamine 5 over 2-amino-4-tert-butylanisole. Due to the lability of hydroxylamine 5 this …
Number of citations: 21 www.sciencedirect.com
U Verkerk, M Fujita, TL Dzwiniel… - Journal of the …, 2002 - ACS Publications
… The ligand is synthesized from anisole or 4-tert-butylanisole in four steps via the 2,2‘-dimethoxybenzophenone hydrazones 4a,b. The sterically hindered ortho-substituted …
Number of citations: 37 pubs.acs.org
CN Sanrame, MSB Brandao, C Coenjarts… - Photochemical & …, 2004 - Springer
… In methanol, the formation of 4-tert-butylanisole indicates a contribution of solvolysis in the excited state of 1 or a competing formation of free aryl cation by heterolytic fragmentation. The …
Number of citations: 4 link.springer.com
WL Dorfner, PJ Carroll, EJ Schelter - Dalton Transactions, 2014 - pubs.rsc.org
… -(tert-butylhydroxylamino)-4-tert-butylanisole to observe its binding affinity and … -4-tert-butylanisole (LH) was adapted from literature procedures; 7 lithiation of 2-bromo-4-tert-butylanisole …
Number of citations: 19 pubs.rsc.org
P Kamala, A Pandurangan - Catalysis Communications, 2008 - Elsevier
… The major products were 2-tert-butyl anisole (2-TBA), 4-tert-butylanisole (4-TBA) and 2,4-di-tert-butylanisole (2,4-DTBA) along with small amounts of undesired cracked and …
Number of citations: 17 www.sciencedirect.com

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